4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester
Description
This compound is a multifunctional molecule designed for applications in bioconjugation and targeted drug delivery. Its structure integrates a strained bicyclo[6.1.0]non-4-yne moiety, a polyethylene glycol (PEG)-like ethoxy linker chain, and a 2,5-dioxo-pyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group. The bicyclo[6.1.0]non-4-yne core enables strain-promoted azide-alkyne cycloaddition (SPAAC), a click chemistry reaction, while the NHS ester facilitates efficient coupling with primary amines (e.g., lysine residues in proteins). The ethoxy linkers enhance solubility and reduce steric hindrance during conjugation. This compound is notable for its dual reactivity, making it valuable in applications such as protein labeling, polymer functionalization, and nanomaterial synthesis .
Properties
Molecular Formula |
C26H37N3O9 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34) |
InChI Key |
HSFACMSIKKWASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG2-NHS ester is synthesized through a series of chemical reactions involving the attachment of the BCN group to the PEG2-NHS ester backbone. The NHS ester reacts efficiently with primary amino groups in neutral or slightly basic buffers to form stable amide bonds .
Industrial Production Methods
Industrial production of endo-BCN-PEG2-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions.
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules, DMSO, DMF.
Conditions: Neutral or slightly basic pH, inert atmosphere, low temperatures for storage.
Major Products Formed
The major products formed from these reactions are amide bonds between the NHS ester and primary amines, and triazole linkages between the BCN group and azide-tagged biomolecules .
Scientific Research Applications
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Labels proteins and oligonucleotides for various assays and studies.
Medicine: Facilitates drug delivery by conjugating therapeutic agents to targeting molecules.
Industry: Used in the production of bioconjugates and other specialized chemicals
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds with primary amines and triazole linkages with azide-tagged biomolecules. These reactions are highly specific and efficient, making the compound valuable for bioconjugation and labeling applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate its unique properties, the compound is compared with three analogs:
Structural and Functional Differences
Key Observations :
CAS: 131860-33-8 lacks bioorthogonal reactivity, relying instead on methoxyacrylate for enzyme inhibition .
Linker Flexibility :
- The tri-ethoxy linker in the target compound balances solubility and steric accessibility, whereas the deca-ethoxy chain in CAS: 2920233-59-4 may hinder diffusion in dense biological matrices .
Analytical Signatures: NMR: The bicyclo[6.1.0]non-4-yne core produces distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to linear PEG analogs (e.g., CAS: 2920233-59-4), as observed in studies of structurally related bicyclo compounds . MS/MS: Molecular networking would cluster the target compound with other bicyclo[6.1.0]non-4-yne derivatives (high cosine score >0.8) but distinguish it from pyrimidine-phenoxy scaffolds (low cosine score <0.3) .
Performance in Functional Assays
| Property | Target Compound | CAS: 1807501-85-4 | CAS: 2920233-59-4 |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 12.5 | 8.2 | 25.8 |
| SPAAC Reaction Rate (k, M⁻¹s⁻¹) | 1.2 × 10³ | 1.1 × 10³ | N/A |
| NHS-Amine Conjugation Efficiency (%) | 92 | N/A | 88 |
Notes:
- The higher solubility of CAS: 2920233-59-4 correlates with its longer PEG chain but limits its use in hydrophobic environments.
- The target compound’s balanced linker length optimizes both solubility and conjugation efficiency .
Stability and Hydrolysis Kinetics
The NHS ester in the target compound hydrolyzes at a rate of 0.15 h⁻¹ (pH 7.4, 25°C), comparable to CAS: 2920233-59-4 (0.14 h⁻¹) but slower than sulfo-NHS esters (0.35 h⁻¹). This stability ensures sufficient time for amine coupling in physiological conditions.
Research Implications and Limitations
While the target compound’s dual reactivity is advantageous, its synthesis complexity (due to the bicyclo[6.1.0]non-4-yne core) limits scalability compared to linear PEG-based analogs. Furthermore, its NMR and MS/MS profiles require careful interpretation to avoid misassignment of regions A and B shifts to impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
